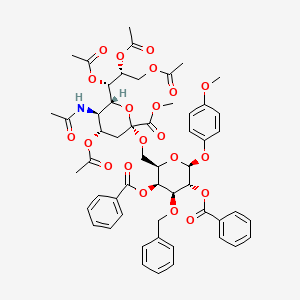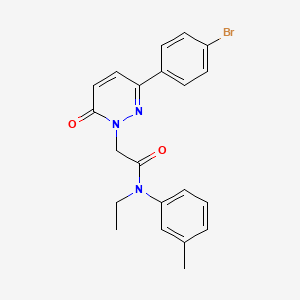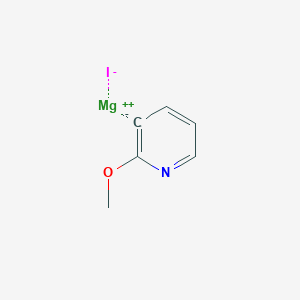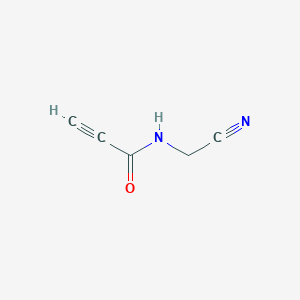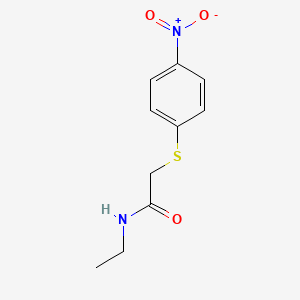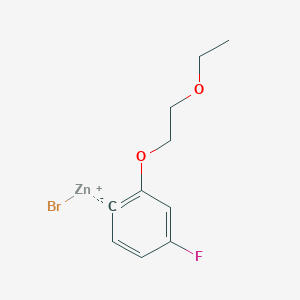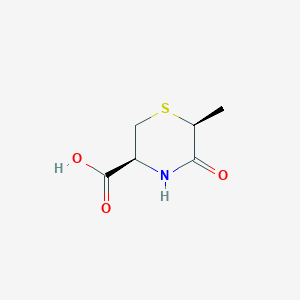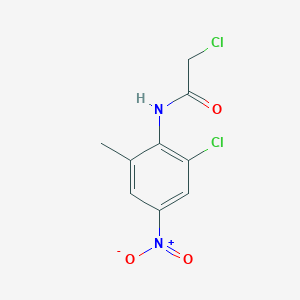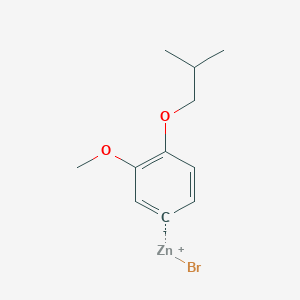
(4-i-Butyloxy-3-methoxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-iso-butyloxy-3-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-butyloxy-3-methoxyphenyl)zinc bromide typically involves the reaction of (4-iso-butyloxy-3-methoxyphenyl)magnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions are carefully controlled to ensure the formation of the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of (4-iso-butyloxy-3-methoxyphenyl)zinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve consistent product quality. The reaction is typically conducted in large reactors equipped with temperature and pressure control systems to optimize yield and purity.
化学反応の分析
Types of Reactions
(4-iso-butyloxy-3-methoxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-carbon bonds.
Common Reagents and Conditions
The reactions involving (4-iso-butyloxy-3-methoxyphenyl)zinc bromide often require the presence of catalysts, such as palladium or nickel complexes, to facilitate the coupling reactions. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the organozinc compound.
Major Products Formed
The major products formed from reactions involving (4-iso-butyloxy-3-methoxyphenyl)zinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
科学的研究の応用
Chemistry
In chemistry, (4-iso-butyloxy-3-methoxyphenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (4-iso-butyloxy-3-methoxyphenyl)zinc bromide can have significant biological and medicinal properties. For example, it can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry
In the industrial sector, (4-iso-butyloxy-3-methoxyphenyl)zinc bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable tool in the development of new materials and chemical processes.
作用機序
The mechanism by which (4-iso-butyloxy-3-methoxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetalation with palladium or nickel catalysts, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- (2,4-diiso-butyloxyphenyl)zinc bromide
- (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide
Uniqueness
(4-iso-butyloxy-3-methoxyphenyl)zinc bromide is unique due to its specific substituents, which influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, such as improved yields and selectivity in cross-coupling reactions.
特性
分子式 |
C11H15BrO2Zn |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methoxy-2-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-9(2)8-13-11-7-5-4-6-10(11)12-3;;/h5-7,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
QZENUIWFBZBWGL-UHFFFAOYSA-M |
正規SMILES |
CC(C)COC1=C(C=[C-]C=C1)OC.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
